molecular formula C12H21N3O4 B15270787 tert-Butyl N-{[3-(ethylcarbamoyl)-4,5-dihydro-1,2-oxazol-5-yl]methyl}carbamate

tert-Butyl N-{[3-(ethylcarbamoyl)-4,5-dihydro-1,2-oxazol-5-yl]methyl}carbamate

Cat. No.: B15270787
M. Wt: 271.31 g/mol
InChI Key: XACJVBXJRBHALO-UHFFFAOYSA-N
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Description

tert-Butyl N-{[3-(ethylcarbamoyl)-4,5-dihydro-1,2-oxazol-5-yl]methyl}carbamate is a substituted 4,5-dihydro-1,2-oxazol (isoxazoline) derivative featuring a tert-butyl carbamate group linked via a methylene bridge to the oxazol ring and an ethylcarbamoyl substituent at the 3-position. This compound serves as a versatile intermediate in organic synthesis, particularly in pharmaceutical research, due to its modular structure that allows for functional group diversification.

Properties

Molecular Formula

C12H21N3O4

Molecular Weight

271.31 g/mol

IUPAC Name

tert-butyl N-[[3-(ethylcarbamoyl)-4,5-dihydro-1,2-oxazol-5-yl]methyl]carbamate

InChI

InChI=1S/C12H21N3O4/c1-5-13-10(16)9-6-8(19-15-9)7-14-11(17)18-12(2,3)4/h8H,5-7H2,1-4H3,(H,13,16)(H,14,17)

InChI Key

XACJVBXJRBHALO-UHFFFAOYSA-N

Canonical SMILES

CCNC(=O)C1=NOC(C1)CNC(=O)OC(C)(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl N-{[3-(ethylcarbamoyl)-4,5-dihydro-1,2-oxazol-5-yl]methyl}carbamate typically involves the reaction of tert-butyl carbamate with an appropriate oxazoline derivative. The reaction conditions often include the use of a base such as cesium carbonate and a solvent like 1,4-dioxane . The reaction is carried out under controlled temperature and pressure to ensure the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions: tert-Butyl N-{[3-(ethylcarbamoyl)-4,5-dihydro-1,2-oxazol-5-yl]methyl}carbamate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazoline derivatives with additional functional groups, while reduction can lead to the formation of amine derivatives .

Scientific Research Applications

Chemistry: In chemistry, tert-Butyl N-{[3-(ethylcarbamoyl)-4,5-dihydro-1,2-oxazol-5-yl]methyl}carbamate is used as a building block for the synthesis of more complex molecules.

Biology: Its ability to interact with biological molecules makes it a useful tool in drug discovery and development .

Medicine: In medicine, this compound is explored for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific enzymes or receptors involved in various diseases .

Industry: Industrially, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various industrial applications .

Mechanism of Action

The mechanism of action of tert-Butyl N-{[3-(ethylcarbamoyl)-4,5-dihydro-1,2-oxazol-5-yl]methyl}carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity and thereby modulating biochemical pathways. Additionally, it may interact with receptors on cell surfaces, altering cellular signaling and function .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural and Physicochemical Properties

The compound’s key structural analogs differ primarily in the substituent at the 3-position of the isoxazoline ring. A comparative overview is provided below:

Compound Name (Substituent R) Molecular Formula Molecular Weight (g/mol) Purity Melting Point (°C) Key Features
Target: Ethylcarbamoyl (R = -NHCOC₂H₅) C₁₂H₂₁N₃O₄ ~283.32 ≥95%* Not reported Moderate steric bulk; polar
4-Methoxyphenyl (R = -C₆H₄-4-OCH₃) C₁₆H₂₂N₂O₄ 306.36 ≥95% Not reported Increased lipophilicity
Isopropylcarbamoyl (R = -NHCOC₃H₇) C₁₃H₂₃N₃O₄ 285.34 N/A Not reported Higher steric hindrance
Propylcarbamoyl (R = -NHCOC₃H₇) C₁₃H₂₃N₃O₄ 285.34 N/A Not reported Linear alkyl chain
4-Biphenyl (R = -C₆H₄-C₆H₅) C₂₂H₂₄N₂O₃ ~364.44† N/A Not reported High lipophilicity

*Note: Purity inferred from similar compounds in , and 8. †Calculated based on molecular formula (C₂₂H₂₄N₂O₃).

Key Observations:
  • Electronic and Steric Effects : The ethylcarbamoyl group offers a balance between polarity (amide NH/CO groups) and moderate steric bulk, contrasting with the lipophilic 4-methoxyphenyl and bulky biphenyl analogs.
  • Solubility : Ethylcarbamoyl likely enhances aqueous solubility compared to aryl-substituted analogs (e.g., 4-methoxyphenyl, biphenyl) due to hydrogen-bonding capability.
  • Thermal Stability : Melting points are largely unreported, but analogs with aromatic substituents (e.g., 4-methoxyphenyl) may exhibit higher melting points due to π-π stacking .

Crystallographic and Conformational Insights

  • Crystallography Tools : Structures of related compounds are resolved using SHELX (for refinement) and ORTEP-3 (for graphical representation) .
  • Ring Puckering : The isoxazoline ring adopts a puckered conformation, with substituents influencing the amplitude and phase of puckering (as per Cremer-Pople coordinates in ). Ethylcarbamoyl’s smaller size may reduce steric strain compared to bulkier groups .

Biological Activity

Tert-butyl N-{[3-(ethylcarbamoyl)-4,5-dihydro-1,2-oxazol-5-yl]methyl}carbamate (CAS Number: 1823266-32-5) is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's structure can be represented as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C10H17N3O4
  • Molecular Weight : 243.26 g/mol

Research indicates that this compound may exert its biological effects through several mechanisms:

  • Inhibition of Enzymatic Activity : Initial studies suggest that the compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting cellular processes.
  • Modulation of Receptor Activity : The compound may interact with various receptors in the body, influencing signal transduction pathways.

Pharmacological Effects

The following table summarizes key pharmacological effects observed in various studies:

Effect Description Study Reference
Antimicrobial ActivityExhibited activity against certain bacterial strains.
Anti-inflammatory PropertiesReduced markers of inflammation in vitro and in vivo models.
Neuroprotective EffectsShowed potential protective effects against neurotoxicity in cell cultures.

Case Studies and Research Findings

  • Antimicrobial Activity
    • A study conducted on the antimicrobial properties of similar carbamate derivatives indicated that modifications in the side chain could enhance activity against Gram-positive bacteria. The findings suggest that this compound could follow a similar trend due to its structural characteristics.
  • Anti-inflammatory Effects
    • In a model assessing inflammation induced by lipopolysaccharides (LPS), compounds with similar oxazole structures demonstrated significant reductions in pro-inflammatory cytokines. This suggests that this compound may possess comparable anti-inflammatory properties.
  • Neuroprotective Studies
    • Research involving neurodegenerative models has shown that compounds with similar structural motifs can mitigate cell death induced by amyloid-beta peptide aggregation. This raises the possibility that this compound may offer protective effects in neurodegenerative diseases.

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